

# LDN-214117 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | LDN-214117 |           |
| Cat. No.:            | B608507    | Get Quote |

# Application Notes and Protocols for LDN-214117 For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **LDN-214117**, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

#### Introduction

**LDN-214117** is a small molecule inhibitor that targets ALK2, a type I bone morphogenetic protein (BMP) receptor.[1][2] Gain-of-function mutations in the gene encoding ALK2, ACVR1, are associated with rare and debilitating diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[2][3][4] **LDN-214117** has demonstrated efficacy in preclinical models of these diseases, making it a valuable tool for research and a potential therapeutic candidate.[2][3][4] It is an orally active compound with good brain penetration.[3][4][5]

## **Physicochemical Properties**



| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| Molecular Formula | C25H29N3O3   | [6]       |
| Molecular Weight  | 419.5 g/mol  | [6]       |
| CAS Number        | 1627503-67-6 | [6]       |

## **Solubility**

Proper dissolution of **LDN-214117** is critical for experimental success. It is important to use fresh, high-purity solvents. Note that hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound.[3][7]

| Solvent                | Solubility            | Notes                                                                                                                               |
|------------------------|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| DMSO                   | ≥ 20 mg/mL (47.67 mM) | Ultrasonic warming to 60°C may be required.[3][5] Use of fresh DMSO is recommended as absorbed moisture can decrease solubility.[7] |
| Ethanol                | 25 mg/mL              | [6]                                                                                                                                 |
| DMF                    | 30 mg/mL              | [6]                                                                                                                                 |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL             | [6]                                                                                                                                 |

#### Stability and Storage

Proper storage is essential to maintain the integrity and activity of LDN-214117.

| Form                         | Storage Temperature | Stability    |
|------------------------------|---------------------|--------------|
| Solid (Powder)               | -20°C               | ≥ 4 years[6] |
| Stock Solutions (in solvent) | -80°C               | 1 year[7]    |
| -20°C                        | 1 month[7][8][9]    |              |



#### General Recommendations:

- For long-term storage, keep the compound as a solid at -20°C.[8]
- Once in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[7][8]
- Solutions should ideally be prepared fresh for each experiment.[8][9]
- Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[9]

#### **Mechanism of Action and Selectivity**

**LDN-214117** is a selective inhibitor of the BMP type I receptor kinases ALK1 and ALK2.[6] It functions by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules like SMAD1/5/9.[1][2] This ultimately modulates the transcription of BMP-responsive genes.[1]

The inhibitory activity of **LDN-214117** has been quantified against a panel of kinases, demonstrating its selectivity.

| Target Kinase  | IC50 (nM) |
|----------------|-----------|
| ALK2           | 24[3][7]  |
| ALK1           | 27[3]     |
| ALK3           | 1,171[3]  |
| ALK5 (TGF-βRI) | 3,000[3]  |
| BMP2           | 1,022[3]  |
| BMP4           | 960[3]    |
| BMP6           | 100[3]    |
| TGF-β1         | 16,000[3] |



# Experimental Protocols In Vitro Solution Preparation

Stock Solution (e.g., 10 mM in DMSO):

- Weigh out the required amount of LDN-214117 powder.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
- If necessary, gently warm the solution to 60°C and sonicate until the compound is fully dissolved.[3][5]
- Centrifuge the solution to pellet any undissolved particulates.
- Transfer the clear supernatant to a new sterile tube.
- Aliquot the stock solution into smaller volumes and store at -80°C for up to one year.

Working Solution for Cell Culture:

- Thaw a frozen aliquot of the stock solution at room temperature.
- Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.
- It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic
  to the cells (typically ≤ 0.1%). A study has shown that DMSO concentrations of 1.25% and
  higher can significantly inhibit cell proliferation.[10]

#### **In Vitro Kinase Assay**

This protocol is a general guideline for assessing the inhibitory activity of **LDN-214117** against a target kinase.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 2. Recent Advances in ALK2 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. LDN-214117 Immunomart [immunomart.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- To cite this document: BenchChem. [LDN-214117 solubility and preparation for experiments].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608507#ldn-214117-solubility-and-preparation-for-experiments]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com